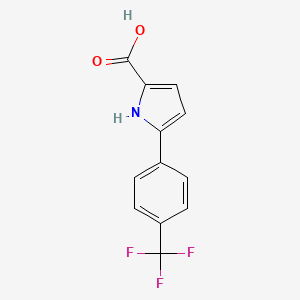
2,2-dicyano-3-(2,4-dichlorophenyl)-N-(4-fluorophenyl)cyclopropane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-dicyano-3-(2,4-dichlorophenyl)-N-(4-fluorophenyl)cyclopropane-1-carboxamide is a useful research compound. Its molecular formula is C18H10Cl2FN3O and its molecular weight is 374.2. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Environmental Impact and Biodegradation
- Toxicity and Environmental Behavior of 2,4-D Herbicides : Studies on 2,4-dichlorophenoxyacetic acid (2,4-D), a component of the compound of interest, highlight its widespread use in agriculture and the resulting environmental contamination. Research emphasizes the need for understanding the ecological impact of such compounds, including their toxicity to non-target species and the role of microorganisms in their degradation. These insights contribute to environmental protection efforts and the development of more sustainable agricultural practices (Zuanazzi et al., 2020), (Magnoli et al., 2020).
Advanced Materials and Chemistry
- Transition-Metal Phosphors and OLED Applications : Research into cyclometalating ligands, including those related to the compound , explores their use in creating highly emissive phosphorescent complexes for organic light-emitting diodes (OLEDs). This demonstrates the potential of such compounds in the development of advanced materials for electronics and lighting applications (Chi & Chou, 2010).
Organic Synthesis and Methodologies
- Oxyfunctionalization of Cyclopropane Derivatives : Studies on the oxyfunctionalization of cyclopropane derivatives provide insights into efficient synthetic methods for producing carbonylcyclopropanes. This is relevant for the development of new synthetic pathways and the atom economy in organic chemistry, illustrating the importance of such compounds in facilitating advancements in chemical synthesis (Sedenkova et al., 2018).
Analytical and Environmental Chemistry
- Wastewater Treatment in the Pesticide Industry : The research into treatment options for wastewater from the pesticide industry, including compounds like 2,4-D, underscores the challenges and solutions associated with removing toxic pollutants from industrial effluents. This highlights the broader applicability of studying such compounds in addressing environmental pollution and enhancing water treatment technologies (Goodwin et al., 2018).
Propiedades
IUPAC Name |
2,2-dicyano-3-(2,4-dichlorophenyl)-N-(4-fluorophenyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10Cl2FN3O/c19-10-1-6-13(14(20)7-10)15-16(18(15,8-22)9-23)17(25)24-12-4-2-11(21)3-5-12/h1-7,15-16H,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHDKLJWYHDVRDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2C(C2(C#N)C#N)C3=C(C=C(C=C3)Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10Cl2FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)thiophen-3-yl]-N,4-dimethylbenzene-1-sulfonamide](/img/structure/B2586923.png)
![1-Methyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B2586924.png)
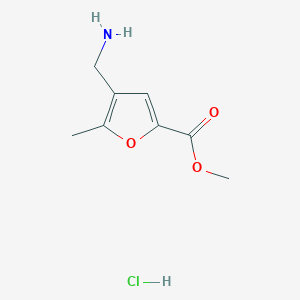
![N-[1-(1-benzofuran-2-yl)ethyl]-N-ethyl-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2586926.png)
![6-isopropyl-4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2586927.png)
![2-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2586929.png)
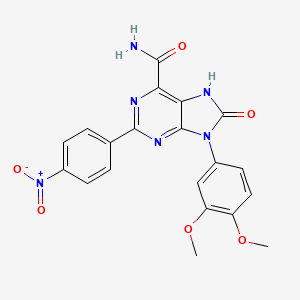
![Methyl 4-({1,1-difluoro-6-azaspiro[2.5]octan-6-yl}sulfonyl)benzoate](/img/structure/B2586933.png)
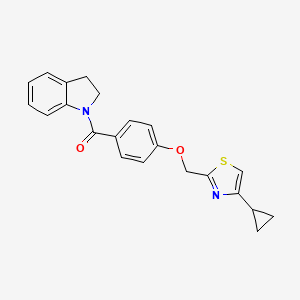
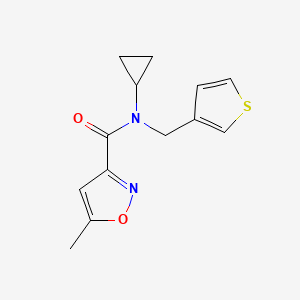
![2-ethoxy-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2586942.png)
